4-Methyl-2-(piperazin-1-yl)phenol
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Overview
Description
4-Methyl-2-(piperazin-1-yl)phenol is an organic compound that features a phenol group substituted with a methyl group and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(piperazin-1-yl)phenol can be achieved through several methods. One common approach involves the Mannich reaction, where a phenol derivative is reacted with formaldehyde and a piperazine derivative under acidic conditions . Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Mannich reactions, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(piperazin-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Halogenated, nitrated, and sulfonated phenol derivatives.
Scientific Research Applications
4-Methyl-2-(piperazin-1-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(piperazin-1-yl)phenol involves its interaction with specific molecular targets. For instance, it acts as a ligand for alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes . The compound binds to these receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
4-Methyl-2-(piperazin-1-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
4-methyl-2-piperazin-1-ylphenol |
InChI |
InChI=1S/C11H16N2O/c1-9-2-3-11(14)10(8-9)13-6-4-12-5-7-13/h2-3,8,12,14H,4-7H2,1H3 |
InChI Key |
CCEWASRJAZPSRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N2CCNCC2 |
Origin of Product |
United States |
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